2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
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Overview
Description
2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the 4-position of the triazole ring and an acetic acid moiety attached to the 1-position
Mechanism of Action
Target of Action
It is known that the 1,2,3-triazole ring, a structural fragment in this compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
Compounds containing the 1,2,3-triazole ring are known to interact with their targets via hydrogen bonding
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been used in the synthesis of compounds exhibiting a wide range of biological activities
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve hydrogen bonding due to the presence of the triazole ring .
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied. It is known that the compound is stable under refrigeration .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and selectivity. These methods often utilize metal-free conditions and environmentally benign reagents to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the triazole ring.
Scientific Research Applications
2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-1-yl)acetic acid: A similar compound with a different triazole ring structure.
2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetic acid: A bromine-substituted analog.
2-(4-Chloro-1H-1,2,3-triazol-1-yl)acetic acid: A chlorine-substituted analog.
Uniqueness
2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and higher electronegativity compared to other halogens can enhance the compound’s interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-iodotriazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAOPYLXGHDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360607-69-7 |
Source
|
Record name | 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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